Cletoquine, (R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cletoquine is synthesized through the oxidative N-deethylation of hydroxychloroquine. This reaction typically involves the use of cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The reaction conditions often include the presence of oxygen and a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of cletoquine follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors equipped with cytochrome P450 enzymes to facilitate the oxidative N-deethylation of hydroxychloroquine. The reaction is monitored and controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cletoquine undergoes several types of chemical reactions, including:
Oxidation: Cletoquine can be further oxidized to form various metabolites.
Reduction: It can undergo reduction reactions to form different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of cletoquine, as well as substituted quinoline compounds .
Scientific Research Applications
Cletoquine has several scientific research applications, including:
Mechanism of Action
Cletoquine exerts its effects by inhibiting the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which kills the parasite . Additionally, cletoquine has been shown to have antiviral effects against the chikungunya virus by interfering with viral replication .
Comparison with Similar Compounds
Cletoquine is similar to other quinoline derivatives, such as:
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Hydroxychloroquine: The parent compound of cletoquine, used for treating autoimmune diseases and malaria.
Amodiaquine: A related compound with antimalarial properties.
Cletoquine is unique due to its specific metabolic pathway and its potential therapeutic applications beyond malaria treatment, such as in autoimmune diseases and viral infections .
Properties
CAS No. |
137433-25-1 |
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Molecular Formula |
C16H22ClN3O |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m1/s1 |
InChI Key |
XFICNUNWUREFDP-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
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